molecular formula C12H14F3N3O2 B2369091 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2034336-44-0

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2369091
CAS RN: 2034336-44-0
M. Wt: 289.258
InChI Key: XQHPOAHCEUISSO-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as DT-010, is a novel pyrrolidine derivative that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology. In

Scientific Research Applications

Pyrimidine Derivatives in Biological and Medicinal Research

Pyrimidines, including derivatives like 1-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, play a crucial role in biological and medicinal research. The molecular recognition processes involving hydrogen bonding of pyrimidines are significant in pharmaceuticals, as evidenced in the study of cation tautomerism in pyrimidine salts (Rajam et al., 2017).

Herbicidal Activities

Pyrimidine derivatives have been identified for their potential herbicidal activities. A compound similar to the one was synthesized and showed notable inhibitory activity against specific plant species (Liang Fu-b, 2014).

Antibacterial and Cytotoxic Properties

Certain pyrimidine derivatives exhibit antibacterial and cytotoxic properties. This is demonstrated in studies involving the synthesis of pyrimidine derivatives and their evaluation against various pathogenic bacteria and cell lines (Aggarwal et al., 2014).

Molecular Complexes in Crystallography

Pyrimidine-based compounds form molecular complexes, useful in understanding molecular interactions in crystallography. This is particularly relevant in the study of hydrogen-bonding patterns in molecular complexes involving pyrimidine (Lynch et al., 2000).

Synthesis and Biological Evaluation

Pyrimidine derivatives are synthesized for various applications, including as inhibitors in kinase studies, highlighting their potential in drug development (Yu Yankun et al., 2011).

Synthesis of Antifungal Products

Their use in synthesizing potential antifungal products further emphasizes the versatility of pyrimidine derivatives in medicinal chemistry (Oudir et al., 2006).

Interaction with DNA

Research involving pyrimidine derivatives has extended to understanding their interaction with DNA, an essential aspect in drug design and molecular biology (Yılmaz et al., 2020).

Nonlinear Optical Properties

These compounds are also explored for their nonlinear optical properties, significant in the field of optoelectronics and photonics (Hussain et al., 2020).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-6-3-7(2)17-11(16-6)18-4-8(10(19)20)9(5-18)12(13,14)15/h3,8-9H,4-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHPOAHCEUISSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C(C2)C(F)(F)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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